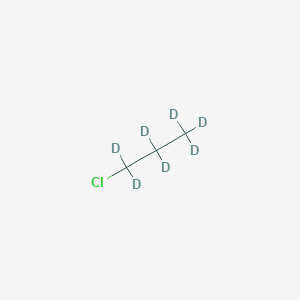

1-Chloropropane-d7

Descripción

Chlorination using Thionyl Chloride (SOCl₂)

A widely employed method for converting primary alcohols to alkyl chlorides is the reaction with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. askfilo.comgoogle.com The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme: CD₃CD₂CD₂OD + SOCl₂ → CD₃CD₂CD₂Cl + SO₂ + DCl

This method is favored for its clean reaction profile, as the byproducts, sulfur dioxide (SO₂) and deuterium (B1214612) chloride (DCl) gas, are easily removed from the reaction mixture, simplifying the purification of the final product.

Chlorination using Hydrochloric Acid and Zinc Chloride (Lucas Reagent)

Another effective method involves treating the primary alcohol with concentrated hydrochloric acid (HCl) in the presence of anhydrous zinc chloride (ZnCl₂) as a catalyst. quora.comyoutube.com This mixture is known as the Lucas reagent. The zinc chloride acts as a Lewis acid, coordinating to the hydroxyl group of the alcohol and making it a better leaving group (a deuterated water molecule, D₂O). The chloride ion then displaces this leaving group in an Sₙ2 reaction.

Reaction Scheme: CD₃CD₂CD₂OD + HCl --(ZnCl₂)--> CD₃CD₂CD₂Cl + HOD

While effective, this reaction may require heating, and the workup involves separating the product from the aqueous acidic phase. quora.com

| Reagent | Catalyst | Typical Conditions | Byproducts |

| Thionyl Chloride (SOCl₂) | Pyridine (optional) | Non-polar solvent (e.g., hexane), controlled temperature | SO₂, DCl |

| Hydrochloric Acid (HCl) | Zinc Chloride (ZnCl₂) | Reflux or heating | Water (HOD/D₂O) |

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-1,1,2,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMVRZFUUCLYTO-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Verification of Isotopic Enrichment and Purity in Synthetic Products

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and confirming the level of isotopic enrichment.

Isotopic Enrichment: High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion. For this compound, the molecular ion peak [C₃D₇Cl]⁺ would be observed at a higher mass-to-charge ratio (m/z) than that of the unlabeled compound. Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic pattern of two peaks for any chlorine-containing fragment: a main peak (M) and a smaller peak at two mass units higher (M+2), with an intensity ratio of approximately 3:1. docbrown.info The measured distribution of isotopologues (molecules differing only in their isotopic composition) allows for the quantitative calculation of the deuterium enrichment. almacgroup.com

Fragmentation Pattern: The fragmentation pattern provides structural confirmation. Key fragments for this compound are predicted by adding the mass of the deuterium atoms to the known fragments of 1-chloropropane (B146392).

| Fragment Ion | Formula | Expected m/z for C₃D₇³⁵Cl | Expected m/z for C₃D₇³⁷Cl | Notes |

| Molecular Ion | [C₃D₇Cl]⁺ | 85 | 87 | Confirms overall mass and isotopic labeling. |

| Propyl Cation | [C₃D₇]⁺ | 49 | - | Loss of the chlorine atom (weakest bond). |

| Propene Cation | [C₃D₄]⁺ | 46 | - | Loss of DCl. |

| Chloromethyl Cation | [CD₂Cl]⁺ | 51 | 53 | α-cleavage, loss of an ethyl-d5 radical. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structural integrity of the molecule and to assess both chemical and isotopic purity.

¹H NMR: Proton NMR is a highly sensitive method for detecting any residual, non-deuterated protons. In a highly enriched sample of this compound, the ¹H NMR spectrum should show only very small signals corresponding to impurities or the tiny fraction of incompletely deuterated molecules. docbrown.info The absence of significant peaks at the chemical shifts expected for 1-chloropropane (approx. 3.5 ppm for -CH₂Cl, 1.8 ppm for -CH₂-, and 1.0 ppm for -CH₃) confirms high isotopic enrichment.

¹³C NMR: Carbon-13 NMR confirms that the carbon skeleton is correct. The spectrum of this compound is expected to show three signals, corresponding to the three distinct carbon environments. docbrown.infoqorganica.es The chemical shifts will be similar to those of unlabeled 1-chloropropane, but the signals will be split into multiplets due to coupling with the attached deuterium atoms (C-D coupling).

| Carbon Position | Expected ¹³C Chemical Shift (ppm) of 1-Chloropropane |

| C1 (-CD₂Cl) | ~47 |

| C2 (-CD₂-) | ~26 |

| C3 (-CD₃) | ~11 |

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show three distinct resonances, confirming the presence of deuterium at all three positions on the propane (B168953) chain. The integration of these signals can be used to determine the relative deuterium distribution within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. libretexts.org The introduction of deuterium into a molecular structure, as in this compound, has a multifaceted impact on the resulting NMR spectra, offering unique advantages for detailed characterization.

Deuterium (²H) NMR Spectroscopy: Principles and Utility

Deuterium NMR specifically observes the resonance of deuterium nuclei. wikipedia.org Unlike the spin-½ proton (¹H), the deuterium nucleus is a spin-1 particle. wikipedia.org This fundamental difference in spin quantum number is the origin of its distinct spectroscopic behavior and utility. A primary use of ²H NMR is to confirm the success and extent of deuteration in a sample; a compound effectively labeled with deuterium will exhibit a strong signal in the ²H NMR spectrum while showing a corresponding absence of signals in the ¹H NMR spectrum. wikipedia.org Although deuterium has a smaller magnetic dipole moment than a proton, which can lead to lower resolution, its unique properties are highly informative, especially in solid-state studies. wikipedia.org

The substitution of protons with deuterons is a widely employed strategy in NMR spectroscopy to improve both spectral resolution and sensitivity, particularly for larger molecules and in the solid state. nih.gov This enhancement arises from several key factors:

Reduction of Dipolar Couplings: In proton-rich molecules, the strong magnetic dipolar interactions between neighboring protons (¹H-¹H couplings) are a major source of line broadening, which can obscure spectral details. Since deuterium's magnetic moment is much smaller than that of a proton, the corresponding dipolar interactions (¹H-²H and ²H-²H) are significantly weaker. Replacing protons with deuterons effectively "dilutes" the proton spin system, reducing line broadening and leading to sharper, better-resolved signals. nih.govmpg.de

Increased Relaxation Times: Deuteration often leads to an increase in the transverse relaxation time (T₂), which is inversely proportional to the signal's linewidth. nih.gov Longer T₂ values result in narrower resonance lines, thereby enhancing spectral resolution. This effect is crucial for complex experiments that rely on the transfer of magnetization, as it allows more time for these transfers to occur before the signal decays. nih.gov

As a spin-1 nucleus, deuterium possesses a nuclear electric quadrupole moment. wikipedia.orgresearchgate.net This moment interacts with the local electric field gradient (EFG) at the nucleus, an interaction that is highly sensitive to the electronic environment and molecular geometry. nih.gov This quadrupolar interaction is a dominant force in ²H NMR and gives rise to characteristic spectral patterns, most notably quadrupolar splitting. researchgate.net

In an ordered or semi-ordered environment, such as a solid or liquid crystal, the quadrupolar interaction is not averaged to zero and results in the splitting of the ²H NMR signal into a doublet. The magnitude of this quadrupolar splitting is directly dependent on the orientation of the carbon-deuterium (C-D) bond with respect to the external magnetic field. wikipedia.org

This orientation dependence makes ²H NMR an exceptionally powerful tool for studying molecular dynamics. nih.gov Any motion that changes the orientation of the C-D bond—such as bond rotations, molecular tumbling, or collective fluctuations—will modulate the quadrupolar interaction. wikipedia.org These dynamic processes lead to an averaging of the EFG tensor, which is reflected in the lineshape and width of the observed ²H NMR spectrum. By analyzing these spectral features, researchers can extract detailed information about the rate and amplitude of molecular motions on a timescale from picoseconds to seconds. nih.gov

| Parameter | Description | Relevance to this compound |

| Nuclear Spin (I) | Intrinsic angular momentum of the nucleus. | ²H has a spin of I=1, unlike ¹H (I=½). wikipedia.org |

| Quadrupole Moment (Q) | A measure of the non-spherical distribution of charge in a nucleus. Non-zero for nuclei with I > ½. | The non-zero quadrupole moment of ²H gives rise to quadrupolar splitting. researchgate.net |

| Quadrupolar Splitting | The splitting of the NMR signal due to the interaction between the nuclear quadrupole moment and the local electric field gradient. | In an anisotropic medium, the ²H spectrum of this compound would show splittings dependent on the orientation and motion of its C-D bonds. wikipedia.org |

| Electric Field Gradient (EFG) | The spatial rate of change of the electric field at the nucleus, determined by the surrounding electron distribution. | Molecular motions in this compound average the EFG, altering the spectral lineshape and providing information on dynamics. nih.gov |

Isotope Effects on NMR Chemical Shifts

A primary isotope shift is the difference in chemical shift observed directly between the two isotopes themselves (e.g., the resonance frequency of ²H versus ¹H). huji.ac.il These shifts are typically small, often less than 0.1 ppm. huji.ac.il However, their magnitude can be significantly larger in systems involving hydrogen bonding, where they become indicative of the bond's strength. huji.ac.il In a molecule like this compound, a primary isotope shift would be measured by comparing the theoretical chemical shift of a proton at a specific position with the observed chemical shift of the deuteron (B1233211) at that same position in separate, appropriately referenced spectra. huji.ac.il

A secondary isotope shift is the change in the chemical shift of one nucleus (e.g., ¹³C) caused by the isotopic substitution of a different, nearby nucleus (e.g., ¹H with ²H). huji.ac.il These effects are transmitted through the molecular framework over one or more bonds. The notation ⁿΔX(D) is used, where X is the observed nucleus, D indicates substitution with deuterium, and n is the number of bonds separating the two. mdpi.com

The theoretical basis for the secondary isotope shift lies in the perturbation of the molecule's rovibrational averaging. aip.orgscispace.com The change in mass upon isotopic substitution alters the vibrational wave function of the molecule. researchgate.net Since the observed NMR chemical shift is an average of the nuclear shielding over the vibrational states of the molecule, any change to these vibrational states will result in a slightly different averaged chemical shift. aip.org

The magnitude of the secondary isotope shift generally decreases as the number of bonds between the isotope and the observed nucleus increases. huji.ac.ilnih.gov

One-bond shifts (¹ΔC(D)) : Typically range from 0.2 to 1.5 ppm. huji.ac.il

Two-bond shifts (²ΔC(D)) : Usually around 0.1 ppm. huji.ac.il

Three-bond shifts (³ΔC(D)) : Are smaller still, between -0.02 and 0.07 ppm, and can depend on the torsional angle. huji.ac.il

For this compound, the ¹³C NMR spectrum would exhibit these effects. Each carbon signal would be shifted slightly upfield compared to its position in the non-deuterated 1-chloropropane. Furthermore, the signals for the deuterated carbons (C1, C2, and C3) would appear as multiplets due to spin-spin coupling with the spin-1 deuterium nuclei.

| ¹H NMR Data (for 1-Chloropropane) | ¹³C NMR Data (for 1-Chloropropane) |

| Position | Chemical Shift (ppm) |

| CH₃ | ~1.04 |

| CH₂ (middle) | ~1.79 |

| CH₂Cl | ~3.47 |

| (Note: Data is for the non-deuterated isotopologue, 1-chloropropane, and serves as a reference. nih.govdocbrown.info In this compound, the ¹H signals would be absent, and the ¹³C signals would be subject to secondary isotope shifts and C-D coupling.) |

Isotope Effects on Spin-Spin Coupling Constants

The replacement of hydrogen with its heavier isotope, deuterium, has a notable impact on nuclear spin-spin coupling constants (J-coupling). This phenomenon, known as the deuterium isotope effect on coupling constants, arises from two primary sources: changes in the gyromagnetic ratio and subtle alterations in molecular geometry and vibrational averaging upon isotopic substitution. rsc.orgtandfonline.com

The magnitude of the coupling constant is directly proportional to the gyromagnetic ratios (γ) of the coupled nuclei. huji.ac.il The gyromagnetic ratio of deuterium (γ_D) is approximately 6.5144 times smaller than that of protium (B1232500) (γ_H). Consequently, a one-bond carbon-deuterium coupling (¹J_CD) is significantly smaller than the corresponding carbon-protium coupling (¹J_CH) in the same chemical environment. The expected ¹J_CD can be estimated from ¹J_CH using the following relationship:

¹J_CD ≈ (γ_D / γ_H) * ¹J_CH ≈ 0.154 * ¹J_CH

| Coupling Type | Typical ¹J_CH in 1-Chloropropane (Hz) | Estimated ¹J_CD in this compound (Hz) |

| C1-H/D | ~150 | ~23.1 |

| C2-H/D | ~125 | ~19.3 |

| C3-H/D | ~125 | ~19.3 |

Table 1. Estimated one-bond carbon-deuterium coupling constants in this compound based on typical ¹J_CH values for 1-chloropropane and the gyromagnetic ratios of ¹H and ²H.

Applications of ¹H NMR for Characterizing Residual Protium in this compound

Despite high levels of deuteration, isotopically labeled compounds often contain trace amounts of the lighter isotope. In the case of this compound, this means the presence of residual, non-deuterated or partially deuterated molecules (e.g., containing a -CHD- or -CH2- group). ¹H NMR spectroscopy is an exceptionally sensitive technique for detecting and quantifying this residual protium. bakerlab.orgnih.gov

While a ¹H NMR spectrum of a pure, 100% deuterated this compound sample would show no signals, any residual protons will give rise to distinct peaks. The chemical shifts of these protons would be very close to those in standard 1-chloropropane. However, the multiplicity (splitting pattern) of these signals will be altered due to coupling with adjacent deuterium nuclei instead of protons.

A proton (spin I=1/2) coupled to a single deuterium (spin I=1) will appear as a 1:1:1 triplet. If a residual proton is adjacent to a -CD2- group, it will be split into a five-line pattern (quintet) with intensity ratios of 1:2:3:2:1. Analyzing the patterns and integrals of these low-intensity signals allows for the precise characterization and quantification of isotopic purity.

| Residual Protium Site | Adjacent Group | Expected ¹H NMR Multiplicity |

| -CD2-CHCl-CD3 | -CD2- | Triplet (from D on C2) |

| -CD2-CH2-CD3 | -CD2- | Triplet (from D on C2) |

| -CH2-CDCl-CD3 | -CDCl- | Doublet of 1:1:1 triplets |

| -CD3-CHD-CD2Cl | -CD3 and -CD2Cl | Triplet of triplets (complex multiplet) |

Table 2. Predicted ¹H NMR signal multiplicities for potential residual protium species in a this compound sample.

Mass Spectrometry (MS) for Characterization of Deuterated Species

Mass spectrometry is a cornerstone technique for confirming the identity and isotopic composition of deuterated compounds. The introduction of deuterium atoms significantly increases the mass of the molecule, providing a clear distinction from its non-deuterated analog.

Fragmentation Patterns of Deuterated Alkanes and Halogenated Derivatives

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) which then undergoes fragmentation. scribd.com The fragmentation pattern is a characteristic fingerprint of the molecule's structure. For halogenated alkanes like 1-chloropropane, common fragmentation pathways include the loss of the halogen atom and cleavage of carbon-carbon bonds. msu.edulibretexts.org

For this compound, the same fragmentation pathways are expected, but the resulting fragments will have higher mass-to-charge (m/z) ratios due to the deuterium atoms. The molecular ion of 1-Chloropropane (C3H7Cl) has nominal m/z values of 78 and 80 (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). For this compound (C3D7Cl), the molecular ion peaks are shifted to m/z 85 and 87.

Key fragmentation events include:

Loss of a chlorine radical (•Cl): This leads to the formation of a propyl cation. For C3H7Cl, this gives a C3H7⁺ fragment at m/z 43. For C3D7Cl, this results in a C3D7⁺ fragment at m/z 50.

Alpha-cleavage: Cleavage of the C2-C3 bond results in the loss of an ethyl radical to form a [CH2Cl]⁺ fragment. In the deuterated analog, loss of a •C2D5 radical from the molecular ion forms a [CD2Cl]⁺ fragment.

Loss of HCl/DCl: Elimination of hydrogen chloride (HCl) from the molecular ion is a common pathway for chloroalkanes. nih.gov In this compound, this would manifest as the loss of deuterium chloride (DCl), leading to a propene radical cation [C3D6]•+.

| Fragment | Formula (Protio) | m/z (Protio, ³⁵Cl) | Formula (Deutero) | m/z (Deutero, ³⁵Cl) |

| Molecular Ion | [C3H7Cl]•+ | 78 | [C3D7Cl]•+ | 85 |

| Loss of Cl | [C3H7]⁺ | 43 | [C3D7]⁺ | 50 |

| Loss of Propyl | [Cl]⁺ | 35 | [Cl]⁺ | 35 |

| Loss of HCl/DCl | [C3H6]•+ | 42 | [C3D6]•+ | 48 |

| Alpha-cleavage (Loss of Ethyl) | [CH2Cl]⁺ | 49 | [CD2Cl]⁺ | 51 |

Table 3. Comparison of major expected mass spectral fragments for 1-Chloropropane and this compound (using the mass of the ³⁵Cl isotope).

High-Resolution Mass Spectrometry for Isotopic Composition Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition and the precise determination of isotopic purity. caltech.edu Unlike unit-resolution mass spectrometers, HRMS instruments can measure m/z values to several decimal places, allowing for the differentiation of ions with the same nominal mass but different exact masses. sisweb.com

The exact mass of deuterium (2.014102 u) is slightly more than twice the mass of protium (1.007825 u). This mass difference, though small, is easily resolved by HRMS. By precisely measuring the mass of the molecular ion of this compound, HRMS can confirm that the mass corresponds to the formula C3D7Cl and not to an isobaric species.

Furthermore, HRMS is critical for assessing isotopic enrichment. A sample of this compound may contain small amounts of isotopologues with fewer deuterium atoms (e.g., C3HD6Cl, C3H2D5Cl). Each of these species has a unique exact mass that can be resolved and quantified using HRMS, providing a detailed profile of the sample's isotopic distribution. spectroscopyonline.comnih.gov

| Formula | Isotopic Composition | Nominal Mass (³⁵Cl) | Exact Mass (³⁵Cl) |

| C3H7³⁵Cl | Protium only | 78 | 78.02363 |

| C3H6D³⁵Cl | 1 Deuterium | 79 | 79.02991 |

| C3D6H³⁵Cl | 6 Deuteriums | 84 | 84.06130 |

| C3D7³⁵Cl | 7 Deuteriums | 85 | 85.06758 |

Table 4. Comparison of nominal and exact masses for various isotopologues of 1-chloropropane, demonstrating the utility of HRMS for composition determination.

Investigations into Radical Reactions and C-C Bond Transformations

The substitution of deuterium in 1-chloropropane provides critical insights into the mechanisms of radical-mediated processes and fundamental carbon-carbon bond-forming reactions.

Radical Reactions

The free-radical chlorination of propane is a classic example used to study selectivity in radical reactions. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. saskoer.ca A chlorine radical (Cl•) generated during initiation can abstract a hydrogen atom from propane to form an alkyl radical. In the case of propane, abstraction can occur at a primary (C1 or C3) or secondary (C2) carbon, leading to the formation of 1-chloropropane or 2-chloropropane, respectively. libretexts.org

The use of this compound allows for a detailed examination of the kinetic isotope effect in these abstraction steps. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. wiley-vch.de Consequently, reactions where a C-D bond is cleaved in the rate-determining step will proceed more slowly than the same reaction with a C-H bond. This difference in rate is quantified as the kinetic isotope effect (kH/kD). google.com

Theoretical and experimental studies on the reaction of chlorine atoms with 1-chloropropane and its fully deuterated isotopologue (this compound) have provided valuable kinetic data. These studies help to differentiate between the abstraction of primary and secondary deuterons and to model the transition states involved. By comparing the reaction rates, a primary KIE can be calculated, confirming that the C-D bond cleavage is indeed the rate-limiting step in the hydrogen abstraction process. dalalinstitute.com

| Parameter | Description | Significance in Mechanism |

| kH/kD > 1 | A "normal" primary kinetic isotope effect. The reaction is faster for the non-deuterated compound. | Indicates that the C-H/C-D bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide information about the symmetry of the transition state. google.com |

| Secondary KIE | An isotope effect observed even when the labeled bond is not broken. | Provides information about changes in hybridization at the carbon atom during the reaction. For example, a change from sp3 to sp2 hybridization often results in a small, normal KIE. libretexts.org |

C-C Bond Transformations

Carbon-carbon bond forming reactions are central to organic synthesis. Haloalkanes like 1-chloropropane are common precursors in these transformations. While specific studies detailing the use of this compound in these exact reactions are not prevalent, its application can be understood through the mechanisms of cornerstone reactions like the Friedel-Crafts alkylation.

In a Friedel-Crafts alkylation, 1-chloropropane reacts with an aromatic ring, such as benzene (B151609), in the presence of a Lewis acid catalyst (e.g., AlCl3). saskoer.camasterorganicchemistry.com The reaction mechanism involves the formation of an electrophile from the alkyl halide, which is then attacked by the aromatic ring. For a primary halide like 1-chloropropane, this proceeds through the formation of a complex with the Lewis acid, which may rearrange to a more stable secondary carbocation before alkylating the ring. libretexts.orglibretexts.org

The use of this compound would be instrumental in studying this mechanism. If C-D bond cleavage were part of the rate-determining step of a competing elimination side-reaction, a primary KIE would be observed. More significantly, the deuterium labels serve as unambiguous markers to track any molecular rearrangements, a topic explored further in the following section.

Probing Rearrangement Mechanisms

Molecular rearrangements are common in reactions involving carbocation intermediates, and deuterium labeling is a definitive method for tracing these skeletal changes. uregina.ca

When 1-chloropropane is subjected to conditions that favor ionization, such as in Friedel-Crafts alkylation, it can form a primary carbocation. libretexts.org Primary carbocations are highly unstable and prone to rapid rearrangement to a more stable secondary carbocation via a 1,2-hydride shift. libretexts.org In this process, a hydrogen atom from an adjacent carbon migrates with its pair of bonding electrons to the positively charged carbon. vaia.com

Investigating this process with this compound provides a clear pathway to confirm the mechanism. If this compound (CD3CD2CD2Cl) ionizes and undergoes a 1,2-deuteride shift, the resulting secondary carbocation (CD3CD+CD2D) would lead to a product with a different deuterium substitution pattern than would be expected from direct substitution without rearrangement.

| Initial Reactant Structure | Postulated Rearrangement | Expected Product from Rearrangement | Mechanistic Insight from Labeling |

| CD3CD2CD2Cl | Formation of a primary carbocation (CD3CD2CD2+), followed by a 1,2-deuteride shift. | The final product would be derived from the more stable secondary carbocation (CD3CD+CD2D). For example, alkylation of benzene would yield isopropylbenzene-d7. quizlet.com | Analysis of the final product's deuterium positions via NMR or mass spectrometry would confirm whether the deuteride (B1239839) shift occurred. The absence of a significant KIE on the rearrangement step itself would suggest the C-D bond migration is not rate-limiting. |

By analyzing the final product distribution and the precise location of the deuterium atoms, chemists can unequivocally demonstrate the occurrence and pathway of such carbocation rearrangements. uregina.ca This isotopic tracing technique, enabled by compounds like this compound, is fundamental to building a detailed and accurate understanding of complex organic reaction mechanisms.

Synthesis and Manufacturing of 1 Chloropropane D7

The synthesis of 1-Chloropropane-d7 involves the incorporation of deuterium (B1214612) atoms into the propane (B168953) or propanol (B110389) backbone followed by chlorination. While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for preparing deuterated compounds and the synthesis of its non-deuterated analog, 1-chloropropane (B146392).

One common route for the synthesis of 1-chloropropane is the reaction of n-propyl alcohol (1-propanol) with a chlorinating agent such as phosphorus trichloride, often in the presence of a catalyst like zinc chloride. wikipedia.org To synthesize this compound, this method would be adapted by using fully deuterated 1-propanol (B7761284) (1-propanol-d8) as the starting material. The reaction would proceed as follows:

CD₃CD₂CD₂OD + PCl₃ → CD₃CD₂CD₂Cl

Another potential synthetic pathway involves the direct chlorination of propane. However, this method often yields a mixture of 1-chloropropane and 2-chloropropane, requiring subsequent purification. For the synthesis of this compound, this would necessitate the use of deuterated propane (propane-d8) as the starting material.

Furthermore, hydrogen-deuterium exchange reactions catalyzed by metals can be employed to introduce deuterium into the organic molecule. nih.gov For instance, a palladium-on-carbon catalyst in the presence of a deuterium source like heavy water (D₂O) can facilitate the exchange of hydrogen atoms for deuterium atoms on a propane or propanol molecule before the chlorination step. nih.gov

More recent advancements in synthetic chemistry have explored photocatalyzed dehalogenative deuteration, where an alkyl halide is converted to its deuterated form using a deuterium source. acs.org While this is typically used to introduce deuterium by removing a halogen, similar principles could be adapted for the synthesis of deuterated alkyl halides.

Applications of 1 Chloropropane D7 in Scientific Research

Use as an Internal Standard in Analytical Chemistry

One of the primary applications of 1-Chloropropane-d7 is its use as an internal standard in analytical chemistry, particularly for the quantification of 1-chloropropane (B146392) by isotope dilution mass spectrometry (IDMS). In this technique, a known amount of this compound is added to a sample containing an unknown quantity of 1-chloropropane. The sample is then processed and analyzed by a mass spectrometer, which can differentiate between the deuterated standard and the non-deuterated analyte based on their mass-to-charge ratio.

The near-identical chemical and physical properties of this compound and 1-chloropropane ensure that they behave similarly during sample extraction, cleanup, and chromatographic separation. Therefore, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision. This method is particularly valuable for analyzing 1-chloropropane in complex environmental or biological samples where matrix effects can interfere with quantification. The use of a deuterated internal standard is a well-established technique for the accurate determination of various compounds, including environmental contaminants and their metabolites.

Role in Mechanistic Studies of Chemical Reactions

This compound can also serve as a valuable tool in mechanistic studies of chemical reactions involving alkyl halides. The substitution of hydrogen with deuterium (B1214612) allows researchers to probe the kinetic isotope effect (KIE), which can provide crucial information about the rate-determining step of a reaction. wikipedia.org If the breaking of a C-H bond is involved in the slowest step of a reaction, replacing that hydrogen with deuterium will result in a significant decrease in the reaction rate. libretexts.org

For example, in an elimination reaction of 1-chloropropane, if the abstraction of a proton from the beta-carbon is the rate-determining step, using this compound (specifically deuterated at the beta-position) would lead to a slower reaction rate. This observation would provide strong evidence for an E2 elimination mechanism. libretexts.org

Furthermore, by selectively placing deuterium atoms at different positions on the propane (B168953) chain, chemists can track the fate of specific parts of the molecule during a reaction. This can help to distinguish between different possible reaction pathways and intermediates. For instance, in rearrangement reactions, the position of the deuterium label in the product can reveal the nature of the rearrangement process. The study of deuterated compounds has been instrumental in understanding the mechanisms of a wide range of organic reactions, from simple substitutions and eliminations to complex metabolic transformations. nih.gov

Computational Chemistry and Theoretical Modeling of 1 Chloropropane D7

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations provide the foundation for understanding the intrinsic properties of 1-Chloropropane-d7. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, conformational stabilities, and the energies associated with structural changes.

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. cnr.it For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure. The two most prominent families of methods for this purpose are ab initio calculations and Density Functional Theory (DFT). cnr.itconicet.gov.ar

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results from first principles without the use of experimental data, beyond fundamental constants. cnr.itconicet.gov.ar DFT, a related approach, calculates the energy of the system from the molecule's electron probability density (ρ) rather than its complex wavefunction. cnr.it DFT methods, with functionals like B3LYP or M06-2X, have become particularly popular due to their favorable balance of computational cost and accuracy for a wide range of organic molecules. conicet.gov.arnrel.gov

The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for the accuracy of both ab initio and DFT calculations. Common basis sets include Pople-style sets (e.g., 6-31G(d,p)) and correlation-consistent sets (e.g., aug-cc-pVDZ). conicet.gov.arresearchgate.net For instance, studies on the related non-deuterated 1-chloropropane (B146392) have utilized methods like MP2 with an aug-cc-pVDZ basis set to investigate reaction mechanisms. researchgate.net The optimization process iteratively adjusts the nuclear coordinates until the forces on each atom approach zero, signifying that a minimum on the potential energy surface has been reached. cnr.it For this compound, these calculations would yield a detailed picture of its ground-state geometry, taking into account the slightly different vibrational properties conferred by the deuterium (B1214612) atoms.

Table 1: Common Methods for Geometry Optimization This table is for illustrative purposes and lists common computational methods.

| Method Type | Specific Method | Basis Set Example | Key Feature |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | 6-31G* | Based on first principles, but neglects electron correlation. |

| Ab Initio | Møller-Plesset (MP2) | cc-pVTZ | Includes electron correlation, more accurate than HF. conicet.gov.ar |

| Density Functional Theory (DFT) | B3LYP | 6-311+G(d,p) | Balances accuracy and computational cost effectively. conicet.gov.arfaccts.de |

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, rotation around the C1-C2 bond gives rise to distinct conformers, principally the anti (or trans) and gauche forms. In the anti conformer, the chlorine atom and the methyl group (CD3) are positioned opposite to each other (dihedral angle of 180°), minimizing steric hindrance. In the gauche conformer, the chlorine atom and the methyl group are adjacent, with a dihedral angle of approximately 60°. youtube.com

Computational studies on non-deuterated 1-chloropropane have shown that, unlike n-butane where the anti form is most stable, the gauche conformer of 1-chloropropane is the more stable form in the gas phase. msu.eduresearchgate.net This preference is attributed to stabilizing factors such as hyperconjugation and dipole-induced dipole interactions that overcome the steric repulsion. msu.edu An experimental study using FT-IR spectroscopy of 1-chloropropane dissolved in liquid krypton determined the enthalpy difference to be 52 ± 3 cm⁻¹ (0.62 ± 0.06 kJ/mol) in favor of the gauche form. researchgate.net Theoretical calculations predict this energy difference, though values can vary depending on the level of theory and basis set used. researchgate.net For this compound, the relative stability of the conformers is expected to be very similar, with minor quantitative differences arising from the altered zero-point vibrational energies of the deuterated species.

Table 2: Calculated Relative Energies of 1-Chloropropane Conformers Data based on findings for non-deuterated 1-chloropropane, which are expected to be very similar for the d7 analogue.

| Conformer | Dihedral Angle (Cl-C1-C2-C3) | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti (Trans) | ~180° | 0.62 | Less Stable |

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. qcware.com For this compound, a one-dimensional PES can be generated by systematically rotating the C1-C2 bond and calculating the energy at each step, while allowing all other geometric parameters to relax. conicet.gov.arqcware.com This process, known as a torsion scan, reveals the energy minima corresponding to stable conformers (gauche and anti) and the energy maxima corresponding to the transition states (eclipsed conformations) that separate them. youtube.comqcware.com

Theoretical Predictions of Isotopic Effects

Isotopic substitution, such as replacing hydrogen with deuterium, does not change the electronic potential energy surface of a molecule. icm.edu.pl However, the change in mass affects the vibrational motion of the nuclei. faccts.de This fundamental difference gives rise to a range of observable isotopic effects, which can be accurately predicted using computational models.

At the core of most isotopic effects is the concept of zero-point vibrational energy (ZPVE). According to quantum mechanics, a molecule is never completely at rest, even at absolute zero; it retains a minimum amount of vibrational energy. uni-muenchen.de This ZPVE is calculated by summing the energies of all the fundamental vibrational modes of the molecule (ZPVE = ½ Σhνᵢ). uni-muenchen.deresearchgate.net

Computational methods can calculate the vibrational frequencies of a molecule after its geometry has been optimized. muni.cz Because deuterium is heavier than hydrogen, bonds to deuterium (e.g., C-D) vibrate at lower frequencies than the corresponding bonds to hydrogen (C-H). faccts.de Consequently, the ZPVE of this compound is lower than that of 1-chloropropane. This difference in ZPVE is a key factor in determining both equilibrium and kinetic isotope effects. Anharmonic corrections can be applied for more quantitative studies, moving beyond the standard harmonic oscillator approximation. researchgate.net

Table 3: Conceptual Comparison of Vibrational Properties

| Property | 1-Chloropropane (C₃H₇Cl) | This compound (C₃D₇Cl) | Reason for Difference |

|---|---|---|---|

| Mass of Isotope | Lighter (H) | Heavier (D) | Deuterium has one proton and one neutron. |

| C-X Bond Vibrational Frequency | Higher | Lower | Frequency is inversely related to mass. faccts.de |

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes (kH/kD). wikipedia.org KIEs are powerful tools for elucidating reaction mechanisms, as they can indicate which bonds are broken or formed in the rate-determining step. faccts.deosti.gov

Computational chemistry provides a robust framework for predicting KIEs. digitellinc.comnih.gov The standard approach involves:

Locating and optimizing the geometries of the reactants and the transition state (TS) for the reaction using methods like DFT. faccts.de

Calculating the harmonic vibrational frequencies for both the reactant and the TS. faccts.de

Using the calculated frequencies to determine the ZPVE for both structures.

The difference in activation energy for the deuterated and non-deuterated reactions arises primarily from the difference in ZPVE between the reactant and the transition state. faccts.de For a primary KIE, where a C-H(D) bond is broken in the rate-determining step, the C-H(D) stretching mode present in the reactant is converted into the reaction coordinate motion in the TS, leading to a significant loss of ZPVE upon reaching the transition state. Since the C-H bond has a higher ZPVE than the C-D bond, the activation energy for the C-H bond cleavage is lower, resulting in a faster reaction and a kH/kD ratio greater than 1. wikipedia.org

A theoretical study of the hydrogen abstraction from 1-chloropropane and D-abstraction from a partially deuterated analogue (CD₃CH₂CD₂Cl) by chlorine atoms found a temperature-independent experimental KIE (kH/kD) of 1.85 ± 0.17. researchgate.net Theoretical calculations for such reactions can be performed to model the reaction pathways, locate transition states, and compute the KIE, providing a direct comparison with experimental results. researchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-Chloropropane |

| This compound |

| n-Butane |

| Chlorine |

Simulations of Reaction Pathways and Transition States Involving Deuterated Chloropropanes

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms available to 1-chloropropane and its deuterated isotopologues. Through methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers can model potential energy surfaces, identify transition states, and predict kinetic parameters, offering deep insights into how these molecules behave at a molecular level. researchgate.netmdpi.comsciforum.netresearchgate.net

The primary reaction pathways computationally investigated for 1-chloropropane include unimolecular decomposition, nucleophilic substitution (SN2), elimination (E2), and radical-initiated hydrogen abstraction. researchgate.netmdpi.comias.ac.in The full deuteration in this compound, where all seven hydrogen atoms are replaced by deuterium, significantly influences the kinetics of these reactions, an effect that can be simulated and quantified through theoretical modeling. This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds, typically resulting in a higher activation energy for bond-breaking steps. wikipedia.orgrsc.org

Unimolecular Decomposition: Theoretical studies on the thermal decomposition of 1-chloropropane have identified that the major reaction channel is the unimolecular elimination of hydrogen chloride (HCl) to form propene. researchgate.netias.ac.in DFT calculations have been employed to map the potential energy surface and locate the transition states for this process. ias.ac.in For 1-chloropropane, two primary transition states, TS1 and TS2, have been identified for the HCl elimination. ias.ac.in The calculated activation energy for this pathway provides a baseline to understand the effects of deuteration.

In the case of this compound, the rate-determining step involves the cleavage of a C-D bond at the β-position. Computational models would predict a primary KIE for this process, leading to a slower rate of decomposition compared to the non-deuterated compound. The simulation of the transition state would show altered vibrational frequencies, reflecting the increased mass of the deuterium atom involved in the bond-breaking process.

Bimolecular Reactions (SN2 and E2): 1-Chloropropane, as a primary alkyl halide, is a good substrate for both SN2 and E2 reactions when treated with a nucleophile or base.

In the SN2 pathway , a nucleophile attacks the α-carbon, leading to the displacement of the chloride ion. Since no C-H (or C-D) bonds are broken in the rate-determining step of this reaction, computational models predict a small or negligible primary KIE. However, a minor secondary KIE can be observed due to the rehybridization of the α-carbon from sp³ to a trigonal bipyramidal sp²-like transition state. For this compound, this would result in a slightly different reaction rate compared to its proteated counterpart.

The E2 pathway involves a concerted mechanism where a base abstracts a proton from the β-carbon while the chloride ion departs from the α-carbon. physicsandmathstutor.com This pathway is in direct competition with the SN2 reaction. Theoretical simulations of the E2 reaction for this compound would show a significant primary KIE, as the cleavage of a C-D bond on the β-carbon is integral to the rate-determining step. This effect would be more pronounced than any secondary KIE in the SN2 pathway, suggesting that deuteration could potentially alter the ratio of substitution to elimination products.

Radical Abstraction Reactions: The reaction of 1-chloropropane with chlorine atoms has been a subject of both experimental and theoretical investigation, with direct comparisons made for its deuterated analogues. researchgate.netacs.org These reactions are significant in atmospheric chemistry and involve the abstraction of a hydrogen (or deuterium) atom. Computational studies, using methods such as MP2 and canonical variational transition state theory (CVT), have been performed to model these processes. researchgate.netacs.org

For 1-chloropropane, abstraction can occur at the α, β, or γ carbons. Theoretical calculations help to determine the branching ratios for abstraction from each site by calculating the activation barriers for each pathway. A study combining experimental work with computational calculations at the CCSD/cc-pVDZ//MP2/6-31+G(d,p) level of theory investigated the Cl-atom-initiated photo-oxidation of 1-chloropropane. acs.org

The table below summarizes findings from computational and experimental studies on the reaction of 1-chloropropane with Cl atoms, which serves as a model for understanding the simulated behavior of this compound.

| Reactant | Reaction | Computational Method | Calculated/Experimental Parameter | Value |

|---|---|---|---|---|

| 1-Chloropropane | Thermal Decomposition (HCl Elimination) | DFT (B3LYP/6-311++G**) | Calculated Rate Constant (k) at 800-1500 K | 5.01 × 10¹⁴exp(-58.8 kcal mol⁻¹/RT) s⁻¹ ias.ac.in |

| 1-Chloropropane | Reaction with Cl atoms | CVT with SCT, CCSD/cc-pVDZ//MP2/6-31+G(d,p) | Experimental Rate Coefficient (k) at 298 K | (4.64 ± 0.70) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.org |

| 1-Chloropropane (CH₃CH₂CH₂Cl) | Reaction with Cl atoms (H-abstraction) | MP2/aug-cc-pVDZ | Calculated Rate Constant (kH) | Described by formula in source researchgate.net |

| 1-Chloropropane-d5 (CD₃CH₂CD₂Cl) | Reaction with Cl atoms (D-abstraction) | MP2/aug-cc-pVDZ | Calculated Rate Constant (kD) | Described by formula in source researchgate.net |

| Comparison | Kinetic Isotope Effect (kH/kD) | MP2/aug-cc-pVDZ & Experiment | Temperature-Dependent KIE | Expressed as a function of temperature researchgate.net |

These simulations are crucial for predicting the reactivity and degradation pathways of deuterated compounds like this compound in various environments. By modeling the transition states and calculating the energy barriers, computational chemistry offers a predictive framework that complements experimental findings and helps to rationalize observed kinetic isotope effects. rsc.org

Advanced Research Applications in Analytical and Biochemical Domains

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. duq.edu The use of stable isotope-labeled internal standards, such as 1-Chloropropane-d7, is fundamental to the success of this method. clearsynth.comepa.gov

Principles of IDMS Using this compound as an Internal Standard

The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte to a sample before any processing or analysis. epa.gov this compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 1-chloropropane (B146392), and other related volatile organic compounds. nih.gov Because this compound is chemically almost identical to the analyte, it behaves similarly during extraction, derivatization, and chromatography. texilajournal.com

However, due to the mass difference imparted by the seven deuterium (B1214612) atoms, it can be distinguished from the native analyte by a mass spectrometer. clearsynth.com This allows for the correction of analyte loss at any step of the analytical procedure and compensates for matrix effects, which are a common source of error in complex samples. clearsynth.comnih.gov The ratio of the signal from the native analyte to the signal from the deuterated standard is used to calculate the precise concentration of the analyte in the original sample. nih.gov

Method Development and Validation for Trace Analysis

Developing and validating an analytical method using this compound for trace analysis is a meticulous process governed by international guidelines to ensure reliability and accuracy. emerypharma.comchitkara.edu.in

Key Steps in Method Development and Validation:

| Stage | Description | Key Parameters Evaluated |

| Method Development | The process of creating a procedure to identify and quantify an analyte. labmanager.com This involves selecting the appropriate analytical technique (e.g., GC-MS) and optimizing parameters like column type, temperature program, and mass spectrometer settings. labmanager.com | Sensitivity, Selectivity, Reproducibility labmanager.com |

| Method Validation | The process of demonstrating that an analytical method is suitable for its intended purpose. emerypharma.com It ensures the method produces reliable and consistent results. emerypharma.com | Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness emerypharma.comresearchgate.net |

The validation process involves a series of experiments to assess the method's performance. For instance, accuracy is often determined through recovery studies by spiking a known quantity of the analyte into a sample matrix. labmanager.com Precision is evaluated by analyzing the same sample multiple times to check for consistency of results. texilajournal.comresearchgate.net Linearity is established by analyzing a series of standards at different concentrations. chitkara.edu.in The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Applications in Environmental and Food Chemistry Research

The use of this compound as an internal standard in IDMS is particularly valuable in environmental and food chemistry, where the analysis of trace-level contaminants in complex matrices is often required.

In environmental analysis , this methodology is applied to determine volatile organic compounds (VOCs) in various matrices like water and soil. epa.gova2gov.org For example, methods have been developed for the determination of 3-chloro-1,2-propanediol (B139630) (3-MCPD) in environmental samples, utilizing a deuterated internal standard to ensure accurate quantification even at very low levels. capes.gov.br

In food chemistry , this compound and similar deuterated standards are crucial for the analysis of process contaminants such as chloropropanols, which can form during food processing. galab.comresearchgate.net For instance, the determination of 3-MCPD in food contact materials, like paperboard, and in various food products relies on GC-MS methods with deuterated internal standards to achieve the necessary sensitivity and accuracy. researchgate.netagriculturejournals.cz These methods can detect contaminants at the parts-per-billion (µg/kg) level. capes.gov.bragriculturejournals.cz

Improvements in Analytical Accuracy, Precision, and Detection Limits

The integration of this compound as an internal standard in IDMS leads to significant enhancements in the quality of analytical data.

Accuracy: By correcting for both sample preparation losses and matrix-induced signal suppression or enhancement, deuterated standards dramatically improve the accuracy of a measurement, bringing it closer to the true value. nih.govresearchgate.net

Precision: The use of an internal standard that co-elutes with the analyte minimizes the impact of instrumental variability, leading to improved precision, as demonstrated by lower relative standard deviations (RSD) in replicate analyses. texilajournal.comresearchgate.net

Detection Limits: While the inherent sensitivity of the mass spectrometer is a primary factor, the use of a deuterated internal standard can help in achieving lower detection limits by reducing the background noise and interference from the sample matrix. capes.gov.brchemrxiv.org Research has shown that methods employing deuterated standards can achieve detection limits in the low ng/L to µg/kg range for various analytes in complex environmental and food samples. capes.gov.bragriculturejournals.czchemrxiv.org

Mechanistic Biochemical Studies Utilizing Deuterium Labeling

The substitution of hydrogen with deuterium in a molecule like 1-chloropropane provides a powerful, non-invasive probe for investigating the mechanisms of enzyme-catalyzed reactions. chem-station.com

Elucidation of Enzyme Reaction Mechanisms through Substrate Deuteration

The key to using deuterated compounds in mechanistic studies is the kinetic isotope effect (KIE) . chem-station.com The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. dicp.ac.cn Consequently, a reaction that involves the cleavage of a C-H bond will proceed at a slower rate when that hydrogen is replaced with deuterium. epfl.ch By measuring and comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can gain insights into the rate-determining step of an enzymatic reaction. researchgate.netnih.gov

If a significant KIE is observed when a substrate like this compound is used, it provides strong evidence that the cleavage of a C-H (or C-D) bond is part of the rate-limiting step of the reaction mechanism. nih.gov This information is crucial for understanding how an enzyme functions at a molecular level. squarespace.com The magnitude of the KIE can also provide details about the structure of the transition state of the reaction. nih.gov

Tracking Biosynthetic Pathways via Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through complex biochemical reaction networks. researchgate.net By introducing a compound containing a "heavy" isotope, such as deuterium, into a biological system, researchers can follow the incorporation of the label into downstream metabolites, thereby mapping the biosynthetic pathway. nih.gov Deuterated molecules like this compound can theoretically serve as tracers in studies of metabolic pathways, particularly for organisms that can metabolize short-chain halogenated hydrocarbons or for in vitro enzymatic studies.

The core principle involves introducing the labeled precursor and subsequently analyzing the products using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. maastrichtuniversity.nl Mass spectrometry detects the increased mass of metabolites that have incorporated deuterium atoms, while NMR can pinpoint the exact location of the deuterium atoms within the molecular structure. docbrown.info

Detailed Research Findings:

While specific studies detailing the use of this compound as a direct precursor in biosynthetic pathways are not prominent in the literature, the methodology is well-established with other deuterated compounds. For instance, feeding organisms deuterated water (D₂O) or other labeled precursors has been successfully used to unravel the formation of complex natural products. nih.gov

Terpene and Sterol Biosynthesis: Studies in microorganisms like Streptomyces griseus and Saccharomyces cerevisiae have utilized deuterium labeling to investigate the biosynthesis of terpenes and sterols. cymitquimica.comill.eu By growing these organisms in media containing D₂O, researchers can produce fully or partially deuterated products. Analysis of the resulting mass isotopologue distributions (MIDs) via MS reveals the number of deuterium atoms incorporated, providing insights into the metabolic fluxes and enzymatic reactions involved. nih.gov

Alkaloid and Plastoquinone (B1678516) Pathways: The biosynthetic pathways of complex molecules like the alkaloid Huperzine A and the essential photosynthetic cofactor plastoquinone have been investigated using deuterium labeling. nih.gov In these studies, labeled precursors are supplied to the biological system (e.g., medicinal plants or cyanobacteria), and the pattern of deuterium incorporation in the final product is analyzed to confirm pathway intermediates and enzymatic steps. nih.govnih.gov

The use of a labeled substrate allows for a quantitative analysis of metabolic dynamics, a field known as metabolic flux analysis. researchgate.net The choice of tracer is critical and depends on the specific metabolic enzymes and pathways of interest. nih.gov For example, position-specific labeling can help distinguish between two convergent metabolic routes. nih.gov

| Technique | Principle of Detection | Information Gained | Relevant Research Context |

|---|---|---|---|

| Mass Spectrometry (MS) | Detects the mass-to-charge ratio of ions. Deuterium incorporation increases the molecular weight of the analyte. | Confirms label incorporation, determines the number of deuterium atoms per molecule (isotopologue distribution). nih.gov | Metabolic flux analysis, identifying active biosynthetic pathways. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. Deuterium (²H) has a distinct resonance frequency from hydrogen (¹H). | Determines the specific location of deuterium atoms within a molecule's structure. | Elucidating reaction mechanisms and stereochemical outcomes in biosynthesis. |

Investigation of Molecular Interactions and Dynamics in Model Systems

The substitution of hydrogen with deuterium in this compound makes it an invaluable probe for studying molecular interactions and dynamics. The difference in mass and nuclear spin properties between hydrogen and deuterium can be exploited by various spectroscopic and scattering techniques.

Detailed Research Findings:

Reaction Kinetics and Mechanisms: The kinetic isotope effect (KIE), where a C-D bond is stronger and breaks more slowly than a C-H bond, is a fundamental tool for studying reaction mechanisms. A direct application involving deuterated 1-chloropropane was observed in theoretical and experimental studies of its reaction with atomic chlorine. sigmaaldrich.com By comparing the reaction kinetics of normal 1-chloropropane with this compound, researchers can gain detailed insights into the transition state of the reaction and the influence of specific atomic positions on molecular interactions. sigmaaldrich.com

Protein Dynamics and Interactions: In model systems involving proteins, deuterated small molecules can be used to probe binding events and conformational changes. Techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) and NMR are powerful tools for studying protein dynamics. nih.govresearchgate.net While HDX-MS typically monitors the exchange of backbone amide protons with deuterium from the solvent (D₂O), a similar principle applies when studying the interaction with a deuterated ligand. researchgate.net The binding of a molecule like this compound to a protein could be monitored by NMR, where the deuterium signal provides information about the ligand's local environment and mobility within the binding pocket. Molecular dynamics (MD) simulations, often used in conjunction with NMR data, can provide an atomistic view of these interactions and the associated structural dynamics of the protein-ligand complex. nih.govnih.gov

Neutron Scattering: Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the nanoscale, including biological systems like membranes. frontiersin.org Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. The scattering cross-section for hydrogen and deuterium are very different, allowing for a technique known as "contrast variation." nih.gov By selectively deuterating components in a complex system, such as a lipid membrane or a protein-DNA complex, researchers can make specific parts of the structure "visible" or "invisible" to neutrons. nih.govescholarship.org A deuterated molecule like this compound could be used as a probe to study its partitioning into and dynamics within a lipid bilayer, providing information that is often inaccessible with other methods. frontiersin.org

| Technique | Principle of Measurement | Information Obtained from this compound | Model System Example |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) Studies | Compares the reaction rates of the deuterated and non-deuterated compound. | Elucidation of reaction mechanisms and transition state structures. sigmaaldrich.com | Gas-phase reaction with chlorine atoms. sigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) | Measures the specific resonance of the deuterium nucleus to probe the local chemical environment. | Binding affinity, orientation, and dynamics of the molecule within a larger complex. nih.gov | Interaction with a protein binding site or partitioning into a lipid micelle. |

| Neutron Scattering (SANS/INS) | Leverages the unique neutron scattering length of deuterium to create contrast within a system. nih.gov | Location, orientation, and dynamics of the molecule within a complex biological assembly. frontiersin.org | Probing the structure and dynamics of photosynthetic membranes or lipid nanoparticles. nih.govfrontiersin.org |

| Molecular Dynamics (MD) Simulations | Computationally models the physical movements of atoms and molecules over time. | Provides a theoretical, atomistic view of interactions, complementing experimental data from NMR or scattering. nih.gov | Simulating a deuterated ligand in a protein's active site to understand binding forces. uq.edu.au |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Chloropropane-d7, and how is its isotopic purity validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions using propane-d7 and chlorine gas under controlled conditions. Isotopic purity (>98% deuterium substitution) is confirmed using mass spectrometry (MS) to detect residual protiated impurities and H NMR to verify deuterium distribution. Calibration against certified reference materials ensures accuracy .

Q. Which analytical techniques are most reliable for characterizing this compound in reaction mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying this compound in mixtures due to its high sensitivity for isotopic separation. Nuclear magnetic resonance (H NMR) and infrared (IR) spectroscopy are used to confirm structural integrity, with H NMR providing specific insights into deuterium positioning .

Q. How does this compound serve as a tracer in mechanistic studies of organic reactions?

- Methodological Answer : Its deuterated structure allows tracking of hydrogen/deuterium exchange in reaction pathways. For example, in SN2 reactions, kinetic isotope effects (KIEs) are measured by comparing reaction rates of this compound with its protiated analogue. Data interpretation requires normalization to account for solvent and temperature effects .

Advanced Research Questions

Q. What experimental design considerations are critical when studying kinetic isotope effects (KIEs) with this compound?

- Methodological Answer : Controlled variables include solvent polarity (to minimize isotopic dilution), reaction temperature (to isolate thermodynamic vs. kinetic contributions), and rigorous exclusion of moisture. Parallel experiments with protiated and deuterated substrates must use identical conditions. Statistical validation (e.g., triplicate runs, error bars) is essential to distinguish genuine KIEs from experimental noise .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy) of this compound?

- Methodological Answer : Systematic meta-analysis of literature data should identify methodological discrepancies, such as calibration errors or inconsistent purity standards. Replicating key studies with modern instrumentation (e.g., high-precision calorimetry) and cross-validating results with ab initio computational models can reconcile differences. Transparent reporting of uncertainties is critical .

Q. What challenges arise when using this compound in solvent-dependent reactions, and how are they mitigated?

- Methodological Answer : Deuteration can alter solvent polarity and hydrogen-bonding networks, affecting reaction kinetics. Researchers must pre-equilibrate solvents with deuterated analogs to avoid isotopic dilution. For photochemical studies, UV-vis spectroscopy monitors deuterium’s impact on electronic transitions. Control experiments with mixed isotopic solvents isolate solvent-specific effects .

Q. How should isotopic scrambling be addressed in catalytic systems involving this compound?

- Methodological Answer : Scrambling is common in metal-catalyzed reactions due to reversible H/D exchange. Strategies include using low-temperature conditions to limit exchange, deuterium-labeled catalysts, and quenching experiments to trap intermediates. Mass spectrometry tracks deuterium redistribution, while in situ IR spectroscopy monitors real-time isotopic shifts .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., solvent deuteration level, inert atmosphere protocols) in detail, adhering to guidelines for experimental transparency .

- Data Interpretation : Use multivariate regression to deconvolute isotopic effects from other variables. Reference computational tools (e.g., Gaussian for KIEs) to validate experimental findings .

- Literature Review : Prioritize primary sources from peer-reviewed journals (e.g., Journal of Physical Chemistry) over unverified databases. Cross-check physicochemical data with the CRC Handbook of Chemistry and Physics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.